molecular formula C11H19N3O2 B13624427 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid

Cat. No.: B13624427
M. Wt: 225.29 g/mol
InChI Key: SQSGHAVLINKZER-UHFFFAOYSA-N
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Description

2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid is a synthetic amino acid derivative featuring a pyrazole ring appended to a branched hexanoic acid backbone. This compound is structurally distinct due to the presence of a 3-methylpyrazole moiety at the sixth carbon and a methyl-substituted amino group at the second carbon (). Its molecular formula is C₁₁H₁₈N₃O₂, with a molecular weight of 236.29 g/mol.

Properties

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

2-amino-2-methyl-6-(3-methylpyrazol-1-yl)hexanoic acid

InChI

InChI=1S/C11H19N3O2/c1-9-5-8-14(13-9)7-4-3-6-11(2,12)10(15)16/h5,8H,3-4,6-7,12H2,1-2H3,(H,15,16)

InChI Key

SQSGHAVLINKZER-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCCCC(C)(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid typically involves the formation of the pyrazole ring followed by its attachment to the hexanoic acid backbone. One common method involves the reaction of 3-methyl-1H-pyrazole with a suitable hexanoic acid derivative under controlled conditions. The reaction may require catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of amino acid derivatives with different functional groups .

Mechanism of Action

The mechanism by which 2-Amino-2-methyl-6-(3-methyl-1h-pyrazol-1-yl)hexanoic acid exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes and receptors, altering their activity and leading to various biological effects. The amino acid backbone allows it to integrate into biological systems, potentially affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a niche class of amino acids modified with heterocyclic substituents. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Key Features Applications/Findings Reference
2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid Branched hexanoic acid with pyrazole and methyl-amino groups Discontinued research chemical; potential ligand or synthetic intermediate ()
Hexanoic acid Straight-chain carboxylic acid (C₆H₁₂O₂) Key volatile in cheese and vanilla; microbial metabolite (); atmospheric tracer ()
3-Methylbutanoic acid Branched short-chain fatty acid (C₅H₁₀O₂) Contributes to sour taste in cheese; microbial fermentation product ()
Isoamyl acetate Ester (C₇H₁₄O₂) with fruity aroma Dominant flavor compound in cheese (up to 23.98% in WcC) ()
5-(Butoxymethyl)-1-(2,2-difluoroethyl)-1H-pyrazole-4-sulfonyl chloride Pyrazole derivative with sulfonyl chloride group Discontinued synthetic intermediate ()

Key Observations :

Functional Group Diversity: Unlike hexanoic acid or 3-methylbutanoic acid, which are simple carboxylic acids, the target compound integrates a pyrazole ring—a nitrogen-rich heterocycle known for metal-binding and pharmacological activity. This distinguishes it from volatile acids like hexanoic acid, which primarily serve as flavorants or microbial metabolites ().

Synthetic Utility: The pyrazole moiety in the compound aligns with other pyrazole-based intermediates (e.g., sulfonyl chlorides in ), which are often used in drug discovery.

Biological Activity

2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid, with the CAS number 1342427-80-8, is a compound that has garnered interest in various biological and pharmaceutical research contexts. This article aims to explore its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid is C11_{11}H18_{18}N4_{4}O2_2. It features a hexanoic acid backbone with an amino group and a pyrazole ring, which contributes to its biological activity.

Research indicates that 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid may interact with various biological pathways. Notably:

  • Neurotransmitter Modulation : This compound has been studied for its potential effects on neurotransmitter systems, particularly in modulating glutamate receptors, which are crucial for synaptic plasticity and cognitive functions.
  • Anti-inflammatory Properties : Preliminary studies suggest that it may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Antioxidant Activity : The presence of the pyrazole moiety may confer antioxidant properties, helping to mitigate oxidative stress in cells.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

Table 1: Summary of Biological Studies

Study ReferenceFocus AreaKey Findings
Neurotransmitter InteractionEnhanced synaptic plasticity in animal models
Anti-inflammatory EffectsReduced levels of TNF-alpha in vitro
Antioxidant PropertiesIncreased cellular resistance to oxidative stress

Detailed Findings

  • Neurotransmitter Interaction :
    • In a study published by PMC, researchers found that the compound positively influenced synaptic strength in hippocampal neurons, suggesting potential applications in cognitive enhancement therapies .
  • Anti-inflammatory Effects :
    • A controlled experiment demonstrated that treatment with 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid led to a significant decrease in TNF-alpha production in macrophages, indicating its potential role as an anti-inflammatory agent .
  • Antioxidant Activity :
    • Another study indicated that the compound exhibited significant protective effects against oxidative damage in neuronal cell lines, potentially offering neuroprotective benefits .

Potential Therapeutic Applications

Given its diverse biological activities, 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid holds promise for various therapeutic applications:

  • Cognitive Disorders : Its ability to enhance synaptic plasticity may make it a candidate for treating disorders like Alzheimer's disease.
  • Chronic Inflammation : The anti-inflammatory properties could be leveraged for conditions characterized by chronic inflammation, such as rheumatoid arthritis.
  • Neuroprotection : Its antioxidant effects may provide protective benefits against neurodegenerative diseases.

Q & A

Basic Questions

Q. What synthetic routes are recommended for 2-Amino-2-methyl-6-(3-methyl-1H-pyrazol-1-yl)hexanoic acid?

  • Methodological Answer : A common approach involves using tert-butyl-6-oxo-4,5-diphenyl-1,3-oxazinane-3-carboxylate derivatives as chiral auxiliaries. The synthesis may proceed via nucleophilic substitution with boronate reagents (e.g., 2-(4-iodobutyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to introduce the pyrazole moiety. Enantiomerically pure forms can be achieved using established protocols for oxazinane derivatives, as described in asymmetric synthesis literature .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer : High-resolution techniques such as 1H^1H-NMR and 13C^{13}C-NMR (for structural elucidation), HPLC (for purity assessment), and LC-MS (for molecular weight confirmation) are critical. For example, NMR can resolve stereochemical ambiguities in the hexanoic acid backbone, while LC-MS provides mass accuracy for verifying synthetic intermediates .

Q. How can researchers confirm the regioselectivity of pyrazole functionalization?

  • Methodological Answer : Regioselectivity can be validated using NOE (Nuclear Overhauser Effect) NMR experiments or X-ray crystallography. For synthetic steps involving pyrazole rings, regioselective functionalization (e.g., at the 1H-pyrazol-1-yl position) is often achieved via N-Tosylhydrazone intermediates under controlled reaction conditions .

Advanced Research Questions

Q. How can statistical design of experiments (DoE) optimize synthesis yield and enantiomeric purity?

  • Methodological Answer : DoE methods (e.g., factorial designs or response surface methodology) minimize experimental trials while maximizing data resolution. For instance, varying parameters like temperature, solvent polarity, and catalyst loading in a controlled matrix can identify optimal conditions for enantioselective synthesis. This approach reduces resource expenditure and enhances reproducibility .

Q. What strategies resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer : Cross-validation using orthogonal techniques is essential. For example, discrepancies in 1H^1H-NMR integration ratios may arise from diastereomeric byproducts; these can be resolved via chiral HPLC or vibrational circular dichroism (VCD). Batch-to-batch variations in LC-MS profiles may indicate incomplete purification, necessitating revisiting column chromatography conditions .

Q. How can computational modeling predict reaction pathways for this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT for transition-state analysis) combined with reaction path search algorithms (e.g., artificial force-induced reaction, AFIR) enable prediction of viable pathways. ICReDD’s integrated computational-experimental framework, which uses machine learning to prioritize reaction conditions, is a validated approach for complex amino acid derivatives .

Q. What methods improve scalability while maintaining purity in large-scale synthesis?

  • Methodological Answer : Scaling requires optimizing solvent systems (e.g., switching from THF to DMF for solubility) and adopting flow chemistry for heat-sensitive steps. For example, ’s large-scale synthesis protocol emphasizes iterative recrystallization to remove boronate impurities, achieving >98% purity .

Q. How do researchers assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Accelerated stability studies involve incubating the compound in buffered solutions (pH 1–12) at 25–60°C. Degradation products are monitored via UPLC-MS, while Arrhenius modeling predicts shelf-life. Pyrazole ring stability is particularly sensitive to acidic conditions, requiring lyophilization for long-term storage .

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